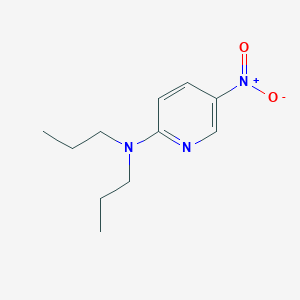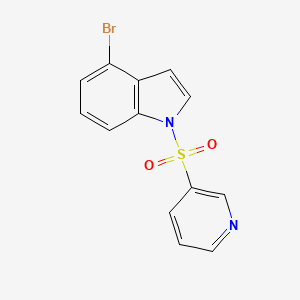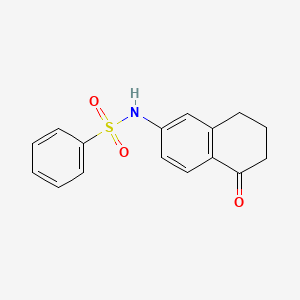
7-溴异喹啉-3-羧酸乙酯
描述
Synthesis Analysis
The synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate involves several steps. The process begins with the reaction of 4-bromophthalic acid with borane-THF complex in tetrahydrofuran and methanol at 0°C, yielding 4-bromo-2-hydroxymethylbenzyl alcohol . This is followed by the reaction with oxalyl chloride and DMSO to produce 4-bromo-benzene-1,2-dicarbaldehyde . The final step involves refluxing the dicarbaldehyde with diethylamino malonate and sodium ethoxide in anhydrous ethanol, yielding the Ethyl 7-bromoisoquinoline-3-carboxylate .Molecular Structure Analysis
The InChI code for Ethyl 7-bromoisoquinoline-3-carboxylate is 1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 7-bromoisoquinoline-3-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .科学研究应用
有机合成应用
7-溴异喹啉-3-羧酸乙酯在复杂杂环化合物的合成中作为关键中间体。例如,它已被用于不对称多氢喹啉衍生物的一锅合成,采用无卤素、可重复使用的布朗斯特酸离子液体催化剂,展示了一种以高产率生产这些化合物的清洁有效的方法 (Khaligh,2014)。另一个例子包括它在新型环状二氢异喹啉杂环合成中的应用,其中它参与偶联反应,导致具有潜在抗肿瘤活性的结构 (Saleh 等人,2020)。这些研究突出了它在构建复杂分子框架方面的多功能性。
药物化学应用
在药物化学中,7-溴异喹啉-3-羧酸乙酯是有前景的生物活性化合物的先驱。它已被用于开发具有显着抗结核和抗菌特性的喹啉衍生物。例如,从该化合物合成的衍生物对耻垢分枝杆菌和各种细菌菌株表现出显着的活性,表明有潜力作为抗菌剂进行进一步研究 (Li 等人,2019)。此外,它转化为对癌细胞系进行细胞毒性评估的化合物,突出了它在寻找新的抗癌剂方面的贡献 (Boztaş 等人,2019)。
材料科学应用
在材料科学领域,由 7-溴异喹啉-3-羧酸乙酯合成新化合物的意义在于新材料的开发。例如,该化合物已被用于制造具有荧光性质的共振甜菜碱,这可能有利于光学材料或传感器的设计 (Smeyanov 等人,2017)。
安全和危害
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
ethyl 7-bromoisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCUGHMZPQHISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739773 | |
| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromoisoquinoline-3-carboxylate | |
CAS RN |
660830-62-6 | |
| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B1510305.png)
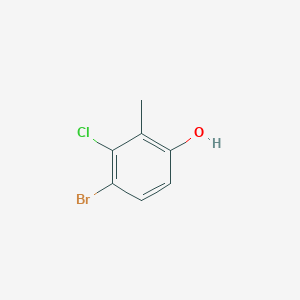
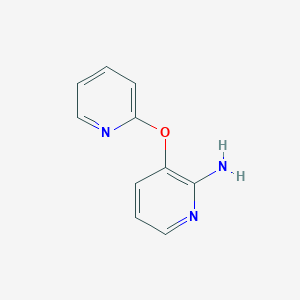
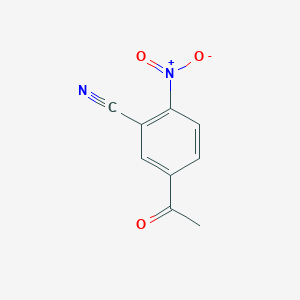
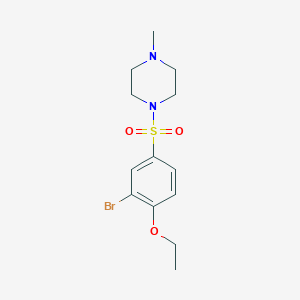

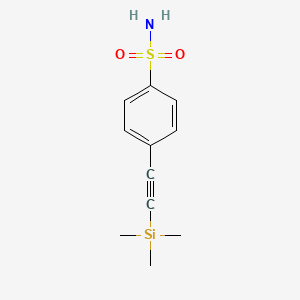

![2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1510336.png)
